5,7-Dichloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol is an organic compound notable for its complex structure and potential biological activities. Characterized by a benzofuran core with dichloro and dimethyl substitutions, this compound is classified within the dihydrobenzofuran family, which is recognized for its diverse pharmacological properties. The presence of a hydroxyl group at the 4-position enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methodologies that optimize yields and minimize byproducts. It is available through chemical suppliers and research institutions focusing on organic compounds.
5,7-Dichloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol falls under the category of benzofurans, which are known for their significant interactions with biological targets. The compound's structural features suggest potential applications in medicinal chemistry due to its reactivity and interactions with biological receptors.
The synthesis of 5,7-Dichloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol can be achieved through several routes:
The synthetic pathways often involve multi-step processes that may include:
Optimization of these steps is crucial to achieve high purity and yield of the desired product.
The molecular formula of 5,7-Dichloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol is with a molecular weight of approximately 233.09 g/mol. Its structure features:
The compound's structural data can be represented in various formats such as SMILES or InChI for computational modeling and analysis:
CC(C)(C)C1=CC(=C(C=C1Cl)Cl)C(C)O
InChI=1S/C10H10Cl2O2/c1-6(2)10(12)8(11)7(13)5(6)9(10)14/h5,8,14H,1-4H3
5,7-Dichloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions due to its functional groups:
These reactions are significant for further functionalization of the compound, allowing for the development of derivatives with enhanced biological activity.
Research indicates that 5,7-Dichloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol may interact with serotonin receptors (5-HT), suggesting potential therapeutic applications in mood disorders. The mechanism involves binding to specific receptor sites which modulate neurotransmitter activity.
Preliminary assays have shown promising results regarding its binding affinity and selectivity towards these receptors. Further studies are necessary to elucidate detailed pharmacokinetics and dynamics associated with this compound.
The compound's melting point and boiling point data are essential for practical applications in synthesis and formulation but require experimental determination as they vary based on purity and specific conditions.
5,7-Dichloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol has potential applications in:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: